REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1([CH2:11][C:12]#[C:13][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:17][Si:14]([CH3:15])([CH3:16])[C:13]#[C:12][CH2:11][C:8]1([CH2:6][OH:5])[CH2:10][CH2:9]1 |f:1.2.3.4.5.6|
|
Name
|
1-(3-trimethylsilanyl-prop-2-ynyl)-cyclopropane carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1(CC1)CC#C[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CCC1(CC1)CO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |